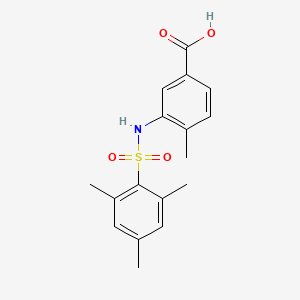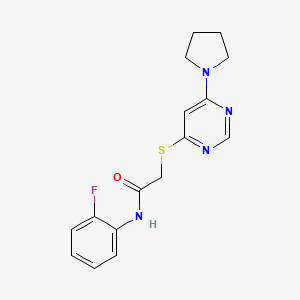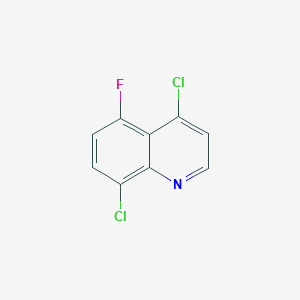
Chlorhydrate de 1-(9-fluorénylméthyloxycarbonyl-amino)-4,7,10-trioxa-13-tridécanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is a chemical compound with the IUPAC name (9H-fluoren-9-yl)methyl 8-amino-3,6-dioxooctylcarbamate hydrochloride . It has a molecular weight of 430.93 .
Synthesis Analysis
The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The InChI code for this compound is 1S/C23H26N2O4.ClH/c24-13-11-16 (26)9-10-17 (27)12-14-25-23 (28)29-15-22-20-7-3-1-5-18 (20)19-6-2-4-8-21 (19)22;/h1-8,22H,9-15,24H2, (H,25,28);1H .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Applications De Recherche Scientifique
Fabrication de matériaux fonctionnels
Les acides aminés modifiés par Fmoc et les peptides courts sont des blocs de construction bio-inspirés simples pour la fabrication de matériaux fonctionnels . L'hydrophobie et l'aromaticité inhérentes de la partie Fmoc favorisent l'association des blocs de construction, ce qui en fait un outil précieux en science des matériaux .
Culture cellulaire
Les caractéristiques d'auto-assemblage des acides aminés modifiés par Fmoc présentent un potentiel distinct pour les applications en culture cellulaire . La capacité à former des structures stables peut être exploitée pour créer des environnements propices à la croissance et au développement cellulaire .
Bio-modélisation
Les acides aminés modifiés par Fmoc peuvent être utilisés en bio-modélisation . Cela implique l'utilisation de structures biologiques comme modèles pour créer de nouveaux matériaux avec des structures complexes et précises .
Applications optiques
L'aromaticité du groupe Fmoc peut être exploitée pour des applications optiques . Cela pourrait inclure le développement de nouveaux capteurs ou techniques d'imagerie .
Administration de médicaments
Les propriétés d'auto-assemblage des acides aminés modifiés par Fmoc peuvent être utilisées dans l'administration de médicaments . En formant des structures stables, ces composés peuvent encapsuler les médicaments et les délivrer à des endroits spécifiques dans le corps .
Applications catalytiques
Les acides aminés modifiés par Fmoc ont un potentiel dans les applications catalytiques . La capacité à former des structures stables et organisées peut être utilisée pour créer des catalyseurs efficaces pour diverses réactions chimiques .
Propriétés thérapeutiques
Les acides aminés modifiés par Fmoc ont été étudiés pour leurs propriétés thérapeutiques potentielles . Cela pourrait inclure le traitement de diverses maladies ou affections .
Réactions organiques dans des microgouttelettes aqueuses
L'eau, dans des microgouttelettes, peut réduire la barrière énergétique du transfert unique d'H de 9-fluorénylméthyloxycarbonyl et favoriser son détachement du groupe amino . Cela ouvre des opportunités pour les microgouttelettes aqueuses dans le déclenchement des réactions organiques .
Mécanisme D'action
Target of Action
The primary target of 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, also known as Fmoc-amino-trioxa-tridecanamine, HCl, is the amine group of amino acids . The compound is often used to protect the amine group during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction forms an Fmoc carbamate, which protects the amine group during subsequent reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) method . It protects the amine group during the peptide bond formation between the amino group of one amino acid and the carboxyl group of another . This protection allows for the controlled step-by-step assembly of the peptide chain .
Pharmacokinetics
The fmoc group is known to enhance the hydrophobicity of the solute, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of a protected peptide chain . The Fmoc group can be removed under mild basic conditions, revealing the amine group and allowing for further peptide bond formation .
Action Environment
The action of the Fmoc group is influenced by the pH of the environment . It is stable under acidic and oxidative conditions but is removed under mild basic conditions . Therefore, the pH of the reaction environment is crucial for the efficacy and stability of the Fmoc group .
Safety and Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5.ClH/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24;/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYSNUVWDYITH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![2-(benzylsulfanyl)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2364915.png)

![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)
![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)


![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)
![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2364933.png)
![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![Tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate](/img/structure/B2364935.png)